molecular formula C3H4N4O6 B13421238 Acetamide, N-(aminocarbonyl)-2,2-dinitro- CAS No. 269077-47-6

Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Cat. No.: B13421238
CAS No.: 269077-47-6
M. Wt: 192.09 g/mol
InChI Key: NZEJYBQBDZDVIW-UHFFFAOYSA-N
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Description

Acetamide, N-(aminocarbonyl)-2,2-dinitro- is an organic compound with the molecular formula C3H6N2O2 It is a derivative of acetamide, where the hydrogen atoms are replaced by nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro- can be achieved through several methods. One common approach involves the reaction of acetamide with nitro compounds under controlled conditions. For instance, the treatment of acetamide with nitric acid can yield the desired product. Another method involves the use of nitrating agents such as dinitrogen pentoxide (N2O5) or nitronium tetrafluoroborate (NO2BF4) to introduce nitro groups into the acetamide molecule .

Industrial Production Methods

Industrial production of Acetamide, N-(aminocarbonyl)-2,2-dinitro- typically involves large-scale nitration processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The use of continuous flow reactors and advanced cooling systems ensures the safe and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(aminocarbonyl)-2,2-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N-(aminocarbonyl)-2,2-dinitro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(aminocarbonyl)-2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving nitro group reduction and subsequent reactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dual nitro groups provide additional sites for chemical modification and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

269077-47-6

Molecular Formula

C3H4N4O6

Molecular Weight

192.09 g/mol

IUPAC Name

N-carbamoyl-2,2-dinitroacetamide

InChI

InChI=1S/C3H4N4O6/c4-3(9)5-1(8)2(6(10)11)7(12)13/h2H,(H3,4,5,8,9)

InChI Key

NZEJYBQBDZDVIW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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